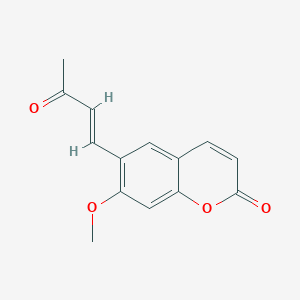

Suberenone

Description

Suberenone is a natural product found in Boenninghausenia albiflora, Ruta graveolens, and Citrus maxima with data available.

Structure

3D Structure

Properties

CAS No. |

35897-95-1 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

7-methoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one |

InChI |

InChI=1S/C14H12O4/c1-9(15)3-4-10-7-11-5-6-14(16)18-13(11)8-12(10)17-2/h3-8H,1-2H3/b4-3+ |

InChI Key |

GSVYFPMXLIFUDJ-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC |

Canonical SMILES |

CC(=O)C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC |

melting_point |

225 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dibenzosuberenone: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of dibenzosuberenone (B194781) (5H-dibenzo[a,d]cyclohepten-5-one). It also delves into the biological significance of its derivatives, particularly their role as tricyclic antidepressants, and outlines detailed experimental protocols for its synthesis and key reactions.

Core Chemical Structure and Properties

Dibenzosuberenone is a tricyclic organic compound featuring a central seven-membered ring fused to two benzene (B151609) rings.[1] Its structure is characterized by a ketone functional group and an ethylene (B1197577) bridge, giving the molecule a rigid, non-planar conformation.[1] This core structure is the foundational scaffold for numerous pharmacologically active molecules.[2]

Nomenclature and Identifiers

The compound is systematically named tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one. Key identifiers are provided in the table below for easy reference.

Physicochemical Properties

Dibenzosuberenone is a pale yellow crystalline powder at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dibenzosuberenone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O | [4] |

| Molar Mass | 206.24 g/mol | [3][4] |

| CAS Number | 2222-33-5 | [4] |

| Appearance | White to Light yellow powder/crystal | [3] |

| Melting Point | 87-88 °C | [3] |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297). Insoluble in water. | |

| Purity | ≥98% (Commercially available) | [4] |

Synthesis of Dibenzosuberenone

Dibenzosuberenone is most commonly synthesized from its saturated analog, dibenzosuberone (B195587) (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one), via a dehydrogenation reaction.[1] A robust and widely cited method involves a radical bromination followed by dehydrohalogenation.[5]

Synthesis Workflow

The overall workflow for the synthesis of dibenzosuberenone from dibenzosuberone is depicted below.

Experimental Protocol: Synthesis from Dibenzosuberone

This protocol outlines the synthesis of dibenzosuberenone via bromination of dibenzosuberone with N-Bromosuccinimide (NBS) and a radical initiator (AIBN), followed by elimination.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dibenzosuberone (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (1.5 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN, ~5 mol%) to the solution.[5]

-

Radical Bromination: Heat the mixture to reflux (approximately 77°C) and maintain for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.

-

Dehydrohalogenation: To the filtrate, slowly add triethylamine (a slight excess) to act as a base for the elimination reaction. Stir the mixture at room temperature for 1-2 hours to facilitate the dehydrohalogenation.[5]

-

Workup: Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel (using a solvent system such as toluene (B28343) or a mixture of ethyl acetate and petroleum ether) to yield pure dibenzosuberenone as a yellowish solid.[5]

Spectroscopic and Crystallographic Data

The structural elucidation of dibenzosuberenone is confirmed through various spectroscopic techniques.

Spectroscopic Properties

Table 2: Spectroscopic Data for Dibenzosuberenone

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.20 (d, 2H), 7.59 (m, 2H), 7.50 (m, 4H), 7.00 (s, 2H) | [6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 196.4 (C=O), 141.4, 141.0, 138.5, 136.2, 132.4, 129.5, 129.1, 129.0, 127.7, 126.6, 124.6, 33.8, 33.1 (Note: Data for Dibenzosuberone) | [7] |

| Infrared (IR) | ν (cm⁻¹): ~3060 (Aromatic C-H stretch), ~1640 (C=O stretch, conjugated), ~1595 (Aromatic C=C stretch) | |

| Mass Spectrometry (EI) | m/z (%): 206 (M⁺, 78), 178 (100), 177 (13), 176 (20), 152 (11), 89 (13) |

Note on ¹³C NMR: The provided data is for the precursor, dibenzosuberone. The chemical shifts for the aromatic carbons and the carbonyl group in dibenzosuberenone are expected to be similar, with significant differences in the bridge carbons due to the presence of the double bond.

Crystallographic Data

As of the latest available data, a detailed single-crystal X-ray diffraction structure for the parent dibenzosuberenone molecule has not been widely reported in publicly accessible databases. However, crystal structures for its derivatives have been published, confirming the tricyclic core's geometry.

Chemical Reactivity and Derivatization

The chemical reactivity of dibenzosuberenone is dominated by its two primary functional groups: the carbonyl group and the carbon-carbon double bond in the seven-membered ring. These sites allow for extensive derivatization, which is crucial for the synthesis of pharmaceutically active compounds.

Key Reactions

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using agents like sodium borohydride (B1222165) (NaBH₄).

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, most notably Grignard reagents, to form tertiary alcohols. This is a key step in the synthesis of drugs like amitriptyline.

-

Reactions at the Double Bond: The alkene can undergo various addition reactions, including epoxidation and cycloaddition (e.g., Diels-Alder reactions).

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

This protocol describes the addition of a methyl group to the carbonyl of dibenzosuberenone, a model for the synthesis of many tricyclic antidepressant precursors.

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas (Nitrogen or Argon) inlet. All glassware must be scrupulously dry.

-

Reactant Preparation: Dissolve dibenzosuberenone (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in the reaction flask.

-

Cooling: Cool the ketone solution to 0°C using an ice-water bath to control the exothermic reaction.

-

Grignard Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq) in ether to the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 30-60 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This protonates the intermediate alkoxide to form the tertiary alcohol.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product, 5-hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene, can be purified by column chromatography or recrystallization.

Derivatization Workflow

The following diagram illustrates the logical flow of a typical Grignard reaction on the dibenzosuberenone core.

Applications in Drug Development

The dibenzosuberenone scaffold is of paramount importance in medicinal chemistry, primarily as the core of tricyclic antidepressants (TCAs).[1] Derivatives also show promise as anticancer agents, multidrug resistance modulators, and fluorescent chemosensors.

Tricyclic Antidepressants (TCAs)

Many prominent TCAs, including Amitriptyline, Protriptyline, and Cyproheptadine, are synthesized from dibenzosuberenone derivatives.[1] These drugs primarily function as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Mechanism of Action: SNRI Signaling Pathway

TCAs derived from dibenzosuberenone exert their therapeutic effect by blocking the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This action increases the concentration of these neurotransmitters, enhancing neurotransmission.

The signaling pathway is detailed in the diagram below.

This inhibition of reuptake by TCAs leads to a sustained elevation of serotonin and norepinephrine levels in the synapse, which is believed to mediate the therapeutic antidepressant effects. TCAs also interact with other receptors, such as muscarinic, histaminic, and adrenergic receptors, which contributes to their side-effect profile.

Conclusion

Dibenzosuberenone is a versatile and synthetically valuable molecule. Its rigid tricyclic framework serves as a critical starting point for the development of a wide range of compounds, most notably the first-generation tricyclic antidepressants that remain clinically relevant. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for medicinal chemists and researchers aiming to design novel therapeutics based on this privileged scaffold. The continued exploration of dibenzosuberenone derivatives holds potential for the discovery of new agents with improved efficacy and safety profiles for treating depression and other neurological disorders.

References

- 1. Dibenzosuberenone - Wikipedia [en.wikipedia.org]

- 2. 5-二苯并环庚烯酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5H-Dibenzo[a,d]cyclohepten-5-one | SIELC Technologies [sielc.com]

- 4. hmdb.ca [hmdb.ca]

- 5. 5-Dibenzosuberenone(2222-33-5) 1H NMR [m.chemicalbook.com]

- 6. Dibenzosuberone | C15H12O | CID 14589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibenzosuberone(1210-35-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Dibenzosuberenone: Synthetic Access and Naturally Occurring Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzosuberenone (B194781), a tricyclic aromatic ketone, is a pivotal scaffold in medicinal chemistry, primarily recognized for its role in the development of antidepressant drugs. While dibenzosuberenone itself is a synthetic compound, its core dibenzocycloheptyl ring structure is found in a class of naturally occurring resveratrol (B1683913) oligomers. This guide provides a comprehensive overview of dibenzosuberenone, detailing its synthetic preparation and exploring the natural sources, isolation methodologies, and biological activities of structurally related natural products, including Hopeaphenol, Vaticanol C, and Diptoindonesin D. This document serves as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of chemical syntheses, isolation workflows, and relevant biological signaling pathways.

Introduction to Dibenzosuberenone and its Natural Analogs

Dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one) is a valuable synthetic intermediate, most notably utilized in the synthesis of tricyclic antidepressants.[1] Its rigid, fused ring system provides a unique three-dimensional structure for interaction with biological targets. Although no natural sources of dibenzosuberenone have been reported, the dibenzocycloheptyl moiety is a key structural feature of several resveratrol-based oligomers found in various plant species. These natural analogs exhibit a range of interesting biological activities.

This guide will first detail the synthetic routes to access dibenzosuberenone and then delve into the natural sources and isolation of compounds containing the core dibenzocycloheptyl ring system.

Synthesis of Dibenzosuberenone

The preparation of dibenzosuberenone is well-established, with several synthetic routes available. Two common and effective methods are detailed below.

Synthesis via Dehydrogenation of Dibenzosuberone

A prevalent method for synthesizing dibenzosuberenone involves the dehydrogenation of its precursor, dibenzosuberone. This can be achieved through various methods, including microwave-assisted catalytic dehydrogenation.[2]

Experimental Protocol: Microwave-Assisted Dehydrogenation of Dibenzosuberone [2]

-

Reaction Setup: In a 10 ml sealed glass tube suitable for microwave synthesis, combine 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) (0.42 g, 2.0 mmol), diethyl maleate (B1232345) (1 g), and 5% palladium on barium sulfate (B86663) (30 mg).

-

Microwave Irradiation: Heat the mixture using a focused mono-mode microwave reactor at 60 W to a temperature of 200°C for 30 minutes.

-

Workup: After cooling, transfer the reaction mixture to a round-bottom flask using ethanol. Add approximately 5 ml of 20% aqueous potassium hydroxide (B78521) (KOH) and heat to reflux for 10 minutes.

-

Extraction: Extract the aqueous solution with three 10 ml portions of diethyl ether.

-

Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Analysis: The resulting yellow wax can be analyzed for purity by NMR and TLC, comparing it to a commercial standard.

| Precursor | Reagents | Conditions | Yield | Purity |

| Dibenzosuberone | Diethyl maleate, 5% Pd/BaSO₄, KOH | Microwave, 200°C, 30 min | 96% | >95% (NMR) |

Synthesis from 3-(2-benzoylphenyl)acrylic acid

A newer, high-yielding method involves the intramolecular decarboxylative coupling of 3-(2-benzoylphenyl)acrylic acid, catalyzed by a silver catalyst in the presence of an oxidant.[3]

Experimental Protocol: Decarboxylative Coupling [3]

-

Reaction Setup: In a microwave reactor vessel, combine 3-(2-benzoylphenyl)acrylic acid (25.23 g, 0.1 mol), silver nitrate (B79036) (AgNO₃) (3.40 g, 0.02 mol), potassium persulfate (K₂S₂O₈) (108.12 g, 0.4 mol), and acetonitrile (B52724) (250 ml).

-

Microwave Irradiation: Subject the mixture to microwave radiation at a power of 400W, maintaining the reaction at reflux temperature.

-

Workup: After the reaction is complete, cool the solution to room temperature and filter.

-

Extraction: Add the filtrate to a saturated aqueous sodium bicarbonate solution (500 ml) and extract with dichloromethane (B109758) (3 x 250 ml).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to dryness to obtain the final product.

| Starting Material | Catalyst/Reagents | Conditions | Yield | Purity |

| 3-(2-benzoylphenyl)acrylic acid | AgNO₃, K₂S₂O₈, Acetonitrile | Microwave, 400W, Reflux | 97.5% | 99.89% |

Diagram of Synthetic Workflow

Caption: Synthetic workflows for dibenzosuberenone.

Natural Sources of Dibenzocycloheptyl Ring System

The dibenzocycloheptyl structural motif is present in a number of resveratrol oligomers, which are naturally occurring polyphenolic compounds. Key examples include Hopeaphenol, Vaticanol C, and Diptoindonesin D.

| Compound | Natural Source(s) | Plant Part(s) |

| Hopeaphenol | Japanese Knotweed (Reynoutria japonica), Shorea species | Rhizomes, Stem Bark |

| Vaticanol C | Vatica rassak | Stem Bark |

| Diptoindonesin D | Shorea roxburghii, Hopea dryobalanoides | Stem Bark |

Isolation of Natural Dibenzocycloheptyl-Containing Compounds

The isolation of these resveratrol oligomers from their natural sources typically involves solvent extraction followed by chromatographic purification.

General Isolation Workflow

The general procedure for isolating these compounds is outlined below. Specific details for each compound may vary.

Diagram of General Isolation Workflow

Caption: General workflow for isolating resveratrol oligomers.

Experimental Protocols for Isolation

Protocol 1: General Acetone (B3395972) Extraction of Shorea Bark [4][5]

-

Preparation: Air-dry the stem bark of the Shorea species and grind it into a fine powder.

-

Extraction: Macerate the powdered bark in acetone at room temperature. This process is typically repeated three times, with each maceration lasting 24 hours.

-

Concentration: Filter the combined acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

Protocol 2: Silica Gel Column Chromatography for Purification

-

Column Preparation: Prepare a silica gel column (e.g., Silica Gel G heated at 105°C for 30 minutes) and pack it using a wet packing method with a suitable non-polar solvent.

-

Sample Loading: Dissolve the crude extract or a fraction from VLC in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common eluent system is a mixture of chloroform and methanol, starting with a low ratio of methanol and gradually increasing it (e.g., 10:1 chloroform:methanol).

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

Protocol 3: Preparative Thin-Layer Chromatography (Prep-TLC) [6][7]

-

Plate Preparation: Use a preparative TLC plate (e.g., 20 x 20 cm with a 250-2000 µm thick silica layer).

-

Sample Application: Dissolve the partially purified fraction in a suitable solvent and apply it as a thin band along the origin of the plate.

-

Development: Develop the plate in a chamber with an appropriate solvent system that provides good separation of the target compound.

-

Visualization and Isolation: Visualize the separated bands under UV light. Scrape the silica gel of the band corresponding to the desired compound.

-

Extraction: Extract the compound from the silica gel using a polar solvent such as methanol. Filter and evaporate the solvent to obtain the purified compound.

Biological Activities and Signaling Pathways

The naturally occurring dibenzocycloheptyl-containing compounds exhibit significant biological activities.

Hopeaphenol: AMPK Pathway Activation

Hopeaphenol has been shown to exert cardioprotective effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[8] This activation leads to improved mitochondrial function and a reduction in cardiac hypertrophy.

Diagram of Hopeaphenol's Effect on the AMPK Pathway

References

- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chm.bris.ac.uk [chm.bris.ac.uk]

- 4. Effect of acetone extract from stem bark of Acacia species (A. dealbata, A. ferruginea and A. leucophloea) on antioxidant enzymes status in hydrogen peroxide-induced HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejournal.upi.edu [ejournal.upi.edu]

- 6. researchgate.net [researchgate.net]

- 7. How To [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Dibenzosuberenone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dibenzosuberenone (B194781) core, a tricyclic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure has served as a versatile template for the design and synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth review of the synthesis, mechanism of action, and therapeutic applications of dibenzosuberenone derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Quantitative Biological Activity of Dibenzosuberenone Derivatives

The therapeutic potential of dibenzosuberenone derivatives is underscored by their potent biological activities across various targets. The following tables summarize key quantitative data for representative compounds.

Table 1: Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) by Dibenzosuberenone Derivatives

| Compound | Structure | IC50 (nM) for p38α | Reference |

| Skepinone-L | (Structure not available in search results) | 5 | [1] |

| 12a | (Structure not available in search results) | 19.2 | [2] |

| 13a | (Structure not available in search results) | 6.40 | [2] |

| 13b | (Structure not available in search results) | 4.20 | [2] |

Table 2: Anticancer Activity of Dibenzoxanthene Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 6c | NB4 (Acute promyelocytic leukemia) | 0.82 | [3] |

| 6e | NB4 (Acute promyelocytic leukemia) | 0.96 | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide experimental protocols for the synthesis of key dibenzosuberenone-based structures.

Synthesis of Brominated Tricyclic Antidepressant Analogs from Dibenzosuberone (B195587)

This protocol details the synthesis of brominated derivatives of amitriptyline (B1667244) and noxiptiline, demonstrating the utility of dibenzosuberone as a starting material for generating analogs of established drugs.

1. Preparation of 3,7-Dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene (9) [4][5]

-

To a solution of 3,7-dibromodibenzosuberone (10.98 g, 30 mmol) in absolute ethanol (B145695) (100 mL), add hydroxylamine (B1172632) hydrochloride (8.33 g, 120 mmol) and pyridine (B92270) (9.67 g, 120 mmol).

-

Stir the reaction mixture under reflux for 24 hours.

-

Add an additional four equivalents of hydroxylamine hydrochloride (8.33 g, 120 mmol) and pyridine (9.67 g, 120 mmol).

-

Continue stirring under reflux for 100 hours.

-

After cooling, pour the reaction mixture into water (300 mL), acidify with concentrated hydrochloric acid, and extract with ethyl acetate (B1210297) (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Add hot n-hexane (100 mL) to the residue to precipitate the product. Filter the colorless crystals.

2. O-Alkylation for the Synthesis of a Noxiptiline Analog (1) [4][5]

-

Heat a mixture of the ketoxime 9 (2.1 g, 5.51 mmol), 2-dimethylamino-ethylchloride hydrochloride (0.95 g, 6.61 mmol), and potassium carbonate (1.68 g, 12 mmol) in acetone.

-

Maintain the reaction for 15 hours under an inert atmosphere.

-

After cooling to room temperature, filter off the precipitate.

-

Remove the solvent from the filtrate under reduced pressure to obtain the product as a brown oil, which crystallizes on cooling.

3. Grignard Reaction for the Synthesis of an Amitriptyline Analog Precursor [4]

-

Preparation of the Grignard Reagent:

-

Prepare the free base of N,N-dimethylamino-1-propyl-chloride by dissolving the hydrochloride salt (2.5 g) in dry THF (20 mL), adding CaH₂ (1.0 g), stirring for one hour, and filtering.

-

Add this freshly prepared filtrate dropwise over 30 minutes to a mixture of Mg-turnings (0.51 g) and a crystal of iodine in dry THF (20 mL).

-

Heat the reaction mixture with stirring for 2 hours.

-

-

Reaction with Dibenzosuberone Derivative:

-

Cool the solution of the Grignard reagent to 0 °C.

-

Add a solution of 3,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) dropwise.

-

Stir the mixture at room temperature overnight.

-

Pour the reaction mixture into a saturated solution of sodium chloride and extract with dichloromethane (B109758) (3 x 30 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the product by column chromatography on SiO₂ with dichloromethane/methanol (9:1) as the eluent.

-

4. Dehydration to Yield the Amitriptyline Analog (2) [4][5]

-

Dissolve the hydroxy derivative obtained from the Grignard reaction (0.2 g, 0.44 mmol) in 85% sulfuric acid (20 mL).

-

Stir the solution for 3 hours at 4 °C.

-

Slowly dilute the reaction mixture with cold water, make it alkaline with sodium hydroxide, and extract with dichloromethane (3 x 30 mL).

-

Dry the combined organic extracts and evaporate the solvent to yield the final product.

Inverse-Electron-Demand Diels-Alder Reaction of Dibenzosuberenone

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of heterocyclic compounds. This protocol outlines a general procedure for the reaction of dibenzosuberenone with a tetrazine derivative.[1][6][7][8]

-

In a sealed tube, dissolve dibenzosuberenone (1 equivalent) and the desired s-tetrazine derivative (1.1 equivalents) in toluene.

-

Heat the mixture at a temperature ranging from 100-125 °C for 2-48 hours, depending on the reactivity of the tetrazine.

-

Monitor the reaction progress by observing the disappearance of the characteristic color of the tetrazine.

-

Upon completion, cool the reaction mixture and purify the resulting dihydropyridazine (B8628806) or pyridazine (B1198779) product by column chromatography.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by dibenzosuberenone derivatives is paramount for rational drug design and development.

p38 MAPK Signaling Pathway

Several dibenzosuberenone derivatives, such as Skepinone-L, are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[9][10][11] The p38 MAPK signaling cascade is a three-tiered kinase module that responds to various stress stimuli.

Mechanism of Tricyclic Antidepressants

Many classical tricyclic antidepressants (TCAs), such as amitriptyline, are derived from the dibenzosuberone or related scaffolds. Their primary mechanism of action involves the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters in the presynaptic terminal, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[12][13][14][15]

Apoptosis Induction in Cancer Cells

Recent studies have explored dibenzofused heterocyclic compounds for their anticancer properties. Some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the mitochondrial pathway.[16][17][18][19] This involves the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

References

- 1. medsci.org [medsci.org]

- 2. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]

- 3. data.epo.org [data.epo.org]

- 4. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 14. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dibenzosuberenone Scaffold: A Privileged Core for Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dibenzosuberenone (B194781) core, a rigid tricyclic system composed of a central seven-membered ring fused to two benzene (B151609) rings, represents a "privileged scaffold" in medicinal chemistry. Its unique conformational properties and synthetic tractability have made it a cornerstone in the development of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the dibenzosuberenone scaffold, its applications in drug design, and the experimental methodologies used in its evaluation.

Therapeutic Applications of the Dibenzosuberenone Scaffold

The versatility of the dibenzosuberenone scaffold is evident in its wide array of biological activities.[1][2] Derivatives have shown significant potential in several therapeutic areas:

-

Antidepressant Activity: The most well-known application is in the development of tricyclic antidepressants (TCAs).[3][4] Compounds like amitriptyline (B1667244) are potent inhibitors of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake, increasing the synaptic availability of these neurotransmitters.[3][5][6]

-

Antihistaminic and Antiserotonergic Activity: Derivatives such as cyproheptadine (B85728) are potent antagonists of histamine (B1213489) H1 and serotonin 5-HT2 receptors, making them useful in the treatment of allergies and serotonin syndrome.[7][8][9][10][11]

-

Anticancer Activity: Emerging research has highlighted the potential of dibenzosuberenone-based compounds as anticancer agents.[12][13][14] Some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.[15][16]

-

Neuroprotective Effects: The scaffold has been explored for its neuroprotective properties, with potential applications in neurodegenerative diseases.[17]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative dibenzosuberenone-based drugs, showcasing their binding affinities and pharmacokinetic profiles.

Table 1: Binding Affinities (Ki, nM) of Amitriptyline and Cyproheptadine for Various Receptors and Transporters

| Target | Amitriptyline (Ki, nM) | Cyproheptadine (Ki, nM) |

| Serotonin Transporter (SERT) | 4.3 | - |

| Norepinephrine Transporter (NET) | 100 | - |

| Histamine H1 Receptor | 1.1 | 0.9 |

| Serotonin 5-HT2A Receptor | 2.2 | 0.55 |

| Serotonin 5-HT2C Receptor | 3.2 | 1.1 |

| α1-Adrenergic Receptor | 10 | - |

| Muscarinic Acetylcholine Receptor | 18 | 9.0 |

Data compiled from various sources.[5][7]

Table 2: Pharmacokinetic Parameters of Amitriptyline and Cyproheptadine

| Parameter | Amitriptyline | Cyproheptadine |

| Bioavailability | 33-62%[18] | Well-absorbed[7] |

| Peak Plasma Concentration (Tmax) | ~4 hours[5] | 1-3 hours[7] |

| Protein Binding | 96%[5] | - |

| Metabolism | Hepatic (CYP2D6, CYP2C19, CYP3A4)[5][19][20] | Liver[21] |

| Elimination Half-life | 10-28 hours[18] | ~8 hours[7] |

| Excretion | Urine (as metabolites)[20] | Urine and feces (as metabolites)[22][23] |

Experimental Protocols

This section details key experimental methodologies for the synthesis and biological evaluation of dibenzosuberenone derivatives.

Synthesis of Dibenzosuberenone Derivatives

The synthesis of dibenzosuberenone derivatives often involves multi-step sequences.[12][13][24] A common strategy involves the construction of the tricyclic core followed by functionalization.

Example Protocol: Synthesis of a Brominated Amitriptyline Analog [24]

-

Grignard Reaction: A solution of N,N-dimethylamino-1-propyl-chloride in dry THF is prepared and added to magnesium turnings with a crystal of iodine to initiate the Grignard reagent formation. The reaction mixture is heated for 2 hours. A solution of a brominated dibenzosuberone (B195587) in THF is then added dropwise at 0°C, and the mixture is stirred overnight at room temperature. The reaction is quenched with a saturated sodium chloride solution and extracted with dichloromethane. The organic layer is dried and evaporated, and the product is purified by column chromatography.[24]

-

Dehydration: The alcohol intermediate from the Grignard reaction is dissolved in 85% sulfuric acid and stirred for 3 hours at 4°C. The reaction mixture is then diluted with cold water, basified with sodium hydroxide, and extracted with dichloromethane. The organic layer is dried and the solvent is evaporated to yield the final product.[24]

Biological Evaluation Protocols

3.2.1. Serotonin and Norepinephrine Reuptake Inhibition Assays

These assays are crucial for evaluating the antidepressant potential of dibenzosuberenone derivatives.[25][26]

Protocol: Radioligand Uptake Assay [25][27]

-

Preparation: Prepare synaptosomes from rat brain tissue or use cells stably expressing human SERT or NET.

-

Incubation: Incubate the synaptosomes or cells with a radiolabeled substrate (e.g., [³H]5-HT or [³H]NE) and varying concentrations of the test compound.

-

Termination: Terminate the uptake reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

3.2.2. Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to specific receptors.[28][29]

Protocol: Competitive Radioligand Binding Assay [29]

-

Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.

-

Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioligand by scintillation counting.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

3.2.3. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[30][31][32][33]

Protocol: MTT Cell Viability Assay [30][31][32][33]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dibenzosuberenone derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of dibenzosuberenone derivatives are mediated through their interaction with various signaling pathways.

Antidepressant Mechanism of Action

The primary mechanism of action of dibenzosuberenone-based antidepressants like amitriptyline is the inhibition of serotonin and norepinephrine reuptake.[1][5][6] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Mechanism of action of dibenzosuberenone-based antidepressants.

Anticancer Mechanism of Action: Inhibition of Tubulin Polymerization

Certain dibenzosuberenone derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division.[15][16] These compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by dibenzosuberenone derivatives.

Neuroprotective Signaling Pathways

While the precise mechanisms for dibenzosuberenone-induced neuroprotection are still under investigation, potential pathways include the modulation of neurotrophic factor signaling and the reduction of oxidative stress.[14][17]

Caption: Potential neuroprotective signaling pathways modulated by dibenzosuberenone derivatives.

Conclusion

The dibenzosuberenone scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its proven success in targeting a range of biological entities, from neurotransmitter transporters to cytoskeletal proteins, underscores its significance in medicinal chemistry. Future research will likely focus on further exploring the therapeutic potential of this versatile scaffold in areas such as oncology and neurodegenerative diseases, driven by a deeper understanding of its structure-activity relationships and mechanisms of action.

References

- 1. droracle.ai [droracle.ai]

- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amitriptyline - Wikipedia [en.wikipedia.org]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 8. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. droracle.ai [droracle.ai]

- 10. What is Cyproheptadine Hydrochloride used for? [synapse.patsnap.com]

- 11. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 13. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic and pharmacodynamic characterization of OROS® and immediate-release amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 18. centaurpharma.com [centaurpharma.com]

- 19. wikem.org [wikem.org]

- 20. medcentral.com [medcentral.com]

- 21. drugs.com [drugs.com]

- 22. mdpi.com [mdpi.com]

- 23. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bioivt.com [bioivt.com]

- 25. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 26. Receptor-Ligand Binding Assays [labome.com]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

Pharmacological Profile of Dibenzosuberenone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dibenzosuberenone (B194781) scaffold, a tricyclic ring system, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the pharmacological profile of dibenzosuberenone derivatives, detailing their mechanisms of action, receptor binding affinities, and therapeutic applications. The information is presented to aid researchers and drug development professionals in the exploration and development of novel therapeutics based on this versatile chemical moiety.

Core Pharmacological Activities

Dibenzosuberenone derivatives have demonstrated a wide spectrum of biological activities, including antidepressant, anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects. Their pharmacological diversity stems from their ability to interact with a variety of biological targets.

Antidepressant and Antipsychotic Activity

Many dibenzosuberenone-based compounds are well-established tricyclic antidepressants (TCAs) and antipsychotics. Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems.

Quantitative Data: Receptor and Transporter Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of representative dibenzosuberenone derivatives for key receptors and transporters involved in neurotransmission. Lower Ki values indicate higher binding affinity.

| Compound | Target | Kᵢ (nM) | Primary Action |

| Amitriptyline | Serotonin (B10506) Transporter (SERT) | 4.3 | Serotonin Reuptake Inhibition |

| Norepinephrine Transporter (NET) | 35 | Norepinephrine Reuptake Inhibition | |

| Histamine H₁ Receptor | 1.1 | Antagonist | |

| Muscarinic M₁ Receptor | 18 | Antagonist | |

| 5-HT₂ₐ Receptor | 2.6 | Antagonist | |

| Protriptyline | Norepinephrine Transporter (NET) | 1.41[1] | Norepinephrine Reuptake Inhibition |

| Serotonin Transporter (SERT) | 19.6[1] | Serotonin Reuptake Inhibition | |

| Dopamine Transporter (DAT) | 2100[1] | Dopamine Reuptake Inhibition | |

| Cyproheptadine | Histamine H₁ Receptor | 0.4 | Antagonist |

| 5-HT₂ₐ Receptor | 0.5 | Antagonist | |

| Muscarinic Receptors (M₁-M₅) | ~100 (non-selective)[2] | Antagonist | |

| Dopamine D₂ Receptor | 130 | Antagonist | |

| Dizocilpine (MK-801) | NMDA Receptor (PCP site) | 37.2[3] | Non-competitive Antagonist |

Anticancer Activity

Several dibenzosuberenone derivatives have been investigated for their potential as anticancer agents. Their mechanisms often involve the inhibition of cell proliferation and the induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀ in µM) of various dibenzosuberenone and related compounds against different cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound | Cell Line | IC₅₀ (µM) | Cancer Type |

| Stilbene-based derivative 1d | HCT116 | 18[4] | Colon Cancer |

| Dibromodibenzoazepine AZ9 | BT20 | 0.54 ± 0.09[5] | Breast Cancer |

| MCF7 | 1.83 ± 0.87[5] | Breast Cancer | |

| MDA-MB-231 | 3.88 ± 0.15[5] | Breast Cancer | |

| HT29 | 5.31 ± 0.38[5] | Colon Cancer | |

| Zosuquidar (B1662489) | Various MDR cell lines | 6 - 16[6] | Multidrug Resistant Cancers |

Multidrug Resistance Modulation

Zosuquidar, a dibenzosuberenone derivative, is a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.

Quantitative Data: P-glycoprotein Inhibition

| Compound | Parameter | Value (nM) | Cell Line/System |

| Zosuquidar (LY335979) | Kᵢ | 59[7] | P-glycoprotein |

| IC₅₀ | 1.2[8] | HL60/VCR (P-gp overexpressing) | |

| Apparent IC₅₀ (etoposide transport) | 5.80 ± 1.70[9] | Caco-2 cells (secretory) | |

| Apparent IC₅₀ (etoposide transport) | 9.50 ± 5.61[9] | Caco-2 cells (absorptive) |

Neuroprotective Activity

Dibenzosuberenone compounds have shown promise in protecting neurons from various insults, suggesting potential applications in neurodegenerative diseases. Dizocilpine (MK-801), a non-competitive NMDA receptor antagonist, is a well-studied example, although its clinical use is limited by side effects.

Anti-inflammatory Activity

Derivatives of the dibenzosuberenone scaffold have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways.

Antimicrobial Activity

Certain benzosuberone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC in µg/mL) for some synthetic benzosuberone derivatives.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. flavus (MIC, µg/mL) |

| Compound 7b | 250 | - | 250 | 250 | 250 |

| Compound 9 | 250 | - | 250 | 250 | 250 |

| Compound 13 | 125[10] | 250[10] | - | - | - |

| Compound 14 | 125[10] | 250[10] | - | - | - |

Key Signaling Pathways

The diverse pharmacological effects of dibenzosuberenone compounds are mediated through their interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of dibenzosuberenone compounds.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines the procedure for determining the binding affinity of a test compound for serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the human serotonin receptor subtype of interest or from brain tissue (e.g., rat cortex).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand that binds to the same receptor (e.g., 10 µM serotonin).

-

Test Compound: Dibenzosuberenone derivative of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding (TB) wells: 50 µL of assay buffer.

-

Non-specific Binding (NSB) wells: 50 µL of NSB agent.

-

Competition wells: 50 µL of the test compound at various concentrations.

-

-

Add 50 µL of the radioligand (at a concentration close to its Kₔ) to all wells.

-

Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the average DPM from the NSB wells from the DPM of all other wells.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cell Line: Human cancer cell line of interest (e.g., HCT116, MCF-7).

-

Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test Compound: Dibenzosuberenone derivative dissolved in DMSO and serially diluted.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

LPS-Induced Nitric Oxide Production Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

-

LPS: Lipopolysaccharide from E. coli.

-

Test Compound: Dibenzosuberenone derivative dissolved in DMSO and serially diluted.

-

Griess Reagent: A mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.

-

Nitrite (B80452) Standard: Sodium nitrite for generating a standard curve.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control wells and incubate for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of each component of the Griess reagent and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

Data Analysis:

-

Calculate the concentration of nitrite in each sample using the standard curve.

-

Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

The dibenzosuberenone scaffold represents a highly valuable framework in the development of new therapeutic agents. Its derivatives have demonstrated significant activity across a range of pharmacological targets, leading to established drugs and promising new candidates for the treatment of depression, cancer, and other conditions. This guide has provided a summary of their pharmacological profile, including quantitative data on their binding affinities and cytotoxic effects, detailed experimental protocols for their characterization, and visualizations of key signaling pathways they may modulate.

Further research is warranted to fully elucidate the structure-activity relationships for various therapeutic targets and to explore the potential of novel dibenzosuberenone derivatives with improved efficacy and safety profiles. In particular, more detailed in vivo studies and the exploration of their effects on a wider range of biological targets will be crucial for the future development of this important class of compounds.

References

- 1. Protriptyline - Wikipedia [en.wikipedia.org]

- 2. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

In Silico Modeling of Dibenzosuberenone Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberenone (B194781) and its derivatives represent a significant class of tricyclic compounds with a wide spectrum of biological activities. Notably, they are cornerstone antidepressants, but also exhibit potential in treating cancer and other conditions. Understanding the molecular interactions between these compounds and their biological targets is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the in silico modeling of dibenzosuberenone receptor binding, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing relevant biological pathways and workflows.

Introduction to Dibenzosuberenone and its Derivatives

Dibenzosuberenone is a tricyclic aromatic compound that serves as the chemical backbone for a variety of pharmacologically active molecules. Its rigid, three-ring structure provides a scaffold for diverse chemical modifications, leading to derivatives with a broad range of receptor binding profiles and therapeutic effects. The most well-known derivatives include tricyclic antidepressants (TCAs) like amitriptyline (B1667244) and noxiptiline. However, the therapeutic potential of this chemical class extends beyond depression, with compounds like Skepinone-L showing potent inhibition of p38 MAP kinase.

The versatility of the dibenzosuberenone core stems from its ability to be functionalized at various positions, influencing its steric and electronic properties and thereby its affinity for different biological targets. This guide focuses on the computational approaches used to elucidate these structure-activity relationships (SAR) and to predict the binding of dibenzosuberenone derivatives to their respective receptors.

Key Receptor Targets and Binding Affinities

Dibenzosuberenone derivatives interact with a multitude of receptor systems, contributing to both their therapeutic effects and side-effect profiles. The primary targets include monoamine transporters and G-protein coupled receptors (GPCRs), as well as intracellular kinases.

Data Presentation: Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinities (Ki or IC50 values) of representative dibenzosuberenone derivatives for their key molecular targets.

| Derivative | Target Receptor/Transporter | Binding Affinity (Ki) [nM] | Reference |

| Amitriptyline | Serotonin Transporter (SERT) | 3.45 | [1] |

| Norepinephrine Transporter (NET) | 20 - 50 | ||

| Histamine H1 Receptor | 0.5 - 1.1 | [1] | |

| Muscarinic Acetylcholine Receptor (M1-M5) | 11 - 24 | [1] | |

| Alpha-1 Adrenergic Receptor | 4.4 | [1] | |

| Dopamine (B1211576) D2 Receptor | ~100 - 300 | [2] | |

| Noxiptiline | Histamine H1 Receptor | ~10 | [3] |

| Muscarinic Acetylcholine Receptor | ~50 | ||

| Skepinone-L | p38α MAP Kinase | 5 (IC50) | [4][5][6] |

| p38β MAP Kinase | 97% inhibition at 1 µM | [5] |

Note: Binding affinities can vary depending on the experimental conditions and assay used. The values presented here are approximate and intended for comparative purposes.

Signaling Pathways

The interaction of dibenzosuberenone derivatives with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the downstream cellular and physiological effects of these compounds.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[7] It is a three-tiered kinase module involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (e.g., MKK3, MKK6), and p38 MAPK.[8][9] Once activated by dual phosphorylation on a TGY motif, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response.[8]

Dopamine Receptor Signaling Pathway

Dopamine receptors are GPCRs that are central to many neurological processes. They are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[10][][12] Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[10][][12] These pathways have numerous downstream effectors that modulate neuronal activity.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to characterize the binding of dibenzosuberenone derivatives to their receptors.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. The following is a generalized protocol for a competitive binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [3H]citalopram for SERT) and varying concentrations of the unlabeled dibenzosuberenone derivative.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

In Silico Protocol: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Detailed Methodology:

-

Receptor and Ligand Preparation: The 3D structure of the receptor is obtained from a protein database (e.g., PDB) or generated via homology modeling. The 3D structure of the dibenzosuberenone derivative is generated and optimized.

-

Binding Site Definition: The potential binding site on the receptor is identified, and a grid box is defined to encompass this region.

-

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site.

-

Scoring and Ranking: A scoring function estimates the binding affinity for each pose, and the poses are ranked accordingly.

-

Interaction Analysis: The top-ranked poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.[14]

In Silico Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

Detailed Methodology:

-

System Setup: The docked ligand-receptor complex is placed in a simulation box and solvated with an explicit water model. Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the complex.

-

Production Run: A long-timescale simulation is run to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD) and to identify persistent interactions.[14]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For dibenzosuberenone derivatives, QSAR can be used to predict their receptor binding affinity based on various molecular descriptors.

Logical Relationship for QSAR Model Development

Key Physicochemical Descriptors for Antidepressants:

-

Hydrophobicity (LogP): Influences membrane permeability and binding to hydrophobic pockets.

-

Electronic Properties (e.g., Hammett constants, partial charges): Govern electrostatic and polar interactions.

-

Steric Properties (e.g., Molar Refractivity, Taft parameters): Describe the size and shape of the molecule.

-

Topological Indices: Numerical descriptors that characterize the molecular structure and branching.[15]

-

Hydrogen Bond Donors and Acceptors: Crucial for specific interactions with receptor residues.[16]

Conclusion

The in silico modeling of dibenzosuberenone receptor binding is a powerful approach to understanding the molecular basis of their therapeutic actions and for the rational design of new, more selective, and potent derivatives. This guide has provided an overview of the key receptors, their associated signaling pathways, and the experimental and computational protocols used to investigate these interactions. By integrating quantitative binding data with detailed molecular modeling, researchers can accelerate the discovery and development of novel therapeutics based on the versatile dibenzosuberenone scaffold. Further research is warranted to expand the quantitative binding data for a wider array of derivatives and to refine the predictive power of the computational models.

References

- 1. mdpi.com [mdpi.com]

- 2. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure- and Cation-Dependent Mechanism of Interaction of Tricyclic Antidepressants with NMDA Receptor According to Molecular Modeling Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of the pharmacological descriptors related to the induction of antidepressant activity and its prediction by QSAR/QRAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Dibenzosuberenone Cytotoxicity: A Technical Guide for Drug Development Professionals

Introduction: Dibenzosuberenone (B194781), a tricyclic aromatic compound, is a well-known precursor in the synthesis of various therapeutic agents, primarily tricyclic antidepressants.[1] While its applications in medicinal chemistry are established, its intrinsic cytotoxic potential remains largely unexplored. This technical guide aims to provide a foundational framework for initiating early-stage research into the cytotoxicity of dibenzosuberenone. Drawing parallels from structurally related compounds, such as dibenzylideneacetone (B150790) (DBA), this document outlines potential mechanisms of action, detailed experimental protocols for assessing cytotoxicity, and a proposed signaling pathway that may be involved. The information presented herein is intended to serve as a starting point for researchers, scientists, and drug development professionals interested in investigating the anticancer properties of dibenzosuberenone and its derivatives.

Postulated Cytotoxic Mechanism of Action

While direct evidence for dibenzosuberenone's cytotoxicity is not yet established, studies on the related compound dibenzylideneacetone (DBA) provide valuable insights into a plausible mechanism. Research has demonstrated that DBA, an analog of curcumin, exhibits potential anticancer effects by inducing apoptosis in various cancer cell lines, including human oral and cervical cancer cells.[2][3] The proposed mechanism for DBA involves the induction of apoptosis through the modulation of key regulatory proteins.[3]

Specifically, DBA has been shown to decrease the expression of Specificity Protein 1 (Sp1), a transcription factor often overexpressed in tumors and involved in cell proliferation and survival.[3] The downregulation of Sp1 is linked to an enhanced induction of the pro-apoptotic protein Bax.[3] Bax activation leads to its translocation to the mitochondrial outer membrane, oligomerization, and subsequent permeabilization of the mitochondrial membrane.[3] This triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c, activation of caspases, and eventual programmed cell death.[2][3] Furthermore, some dibenzylideneacetone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial damage.[2]

Based on these findings for a structurally analogous compound, it is hypothesized that dibenzosuberenone may exert cytotoxic effects through a similar signaling cascade involving the modulation of Sp1, Bax, and the induction of mitochondrial-mediated apoptosis.

Quantitative Data on Analogous Compound Cytotoxicity

To date, there is no publicly available quantitative data on the cytotoxicity of dibenzosuberenone. However, for the purpose of guiding early-stage research, the following table summarizes the cytotoxic effects of a dibenzylideneacetone derivative (A3K2A3) on cervical cancer cell lines. This data can serve as a benchmark for designing initial dose-response experiments for dibenzosuberenone.

| Cell Line | Treatment Duration (hours) | Compound | IC50 (µM) |

| HeLa (Cervical Cancer) | 48 | Dibenzylideneacetone (A3K2A3) | 18.9 |

| SiHa (Cervical Cancer) | 48 | Dibenzylideneacetone (A3K2A3) | 17.4 |

| HaCaT (Non-tumorigenic) | 48 | Dibenzylideneacetone (A3K2A3) | > 37.8 |

Data extracted from a study on a dibenzylideneacetone derivative, A3K2A3.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of dibenzosuberenone.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Materials:

-

Dibenzosuberenone stock solution (dissolved in DMSO)

-

Selected cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous control cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dibenzosuberenone stock solution in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.

-

Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the compound) and untreated control wells.

-

Incubate the plate for desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

For adherent cells, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed and treat cells with dibenzosuberenone as described for the cell viability assay in 6-well plates.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of propidium iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Sp1, Bax, and cleaved caspase-3.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Sp1, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse treated and untreated cells and quantify the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression.

-

Visualization of Pathways and Workflows

The following diagrams illustrate the postulated signaling pathway for dibenzosuberenone-induced cytotoxicity and a general experimental workflow for its investigation.

Caption: Postulated signaling pathway for dibenzosuberenone-induced apoptosis.

References

- 1. Dibenzosuberenone - Wikipedia [en.wikipedia.org]

- 2. Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Dibenzosuberenone Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Scaffold in Oncology